molecular formula C13H18N4O2 B13203731 [(Furan-2-yl)methyl]({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine

[(Furan-2-yl)methyl]({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine

Cat. No.: B13203731
M. Wt: 262.31 g/mol
InChI Key: JNBUAGWWLFMWKT-UHFFFAOYSA-N
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Description

(Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine is a complex organic compound that features a furan ring, an oxolane ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Oxolane Ring: The oxolane ring can be synthesized via the cyclization of 1,4-diols under acidic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.

    Coupling Reactions: The final step involves coupling the furan, oxolane, and triazole rings through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesizers and continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: The compound can be reduced at the triazole ring to form dihydrotriazoles.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups attached to the furan and oxolane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, (Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The furan and oxolane rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine: shares similarities with other triazole-containing compounds, such as 1,2,3-triazole derivatives and oxolane-containing compounds like tetrahydrofuran derivatives.

Uniqueness

What sets (Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine apart is its unique combination of three distinct rings (furan, oxolane, and triazole) in a single molecule

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

1-(furan-2-yl)-N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]methanamine

InChI

InChI=1S/C13H18N4O2/c1-2-13(19-4-1)7-14-6-12-9-17(16-15-12)8-11-3-5-18-10-11/h1-2,4,9,11,14H,3,5-8,10H2

InChI Key

JNBUAGWWLFMWKT-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CN2C=C(N=N2)CNCC3=CC=CO3

Origin of Product

United States

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